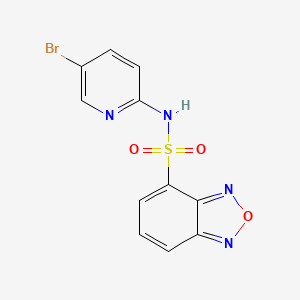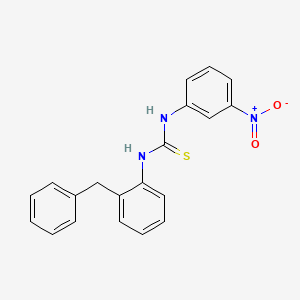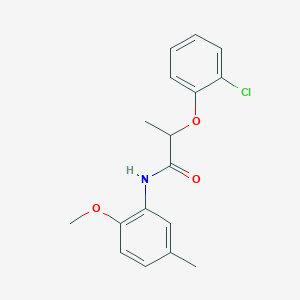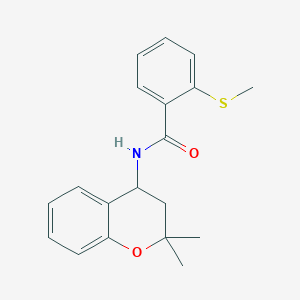![molecular formula C20H13N3O2S B4737168 2-[(1-naphthyloxy)methyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B4737168.png)
2-[(1-naphthyloxy)methyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
Descripción general
Descripción
2-[(1-naphthyloxy)methyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one, also known as NQDI-1, is a small molecule inhibitor that has been widely used in scientific research for its potential therapeutic applications. NQDI-1 has been shown to possess anti-inflammatory, anti-oxidant, and anti-tumor properties, making it an attractive candidate for drug development.
Mecanismo De Acción
2-[(1-naphthyloxy)methyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one acts as an inhibitor of the redox-sensitive transcription factor NF-κB, which regulates the expression of genes involved in inflammation, cell proliferation, and apoptosis. 2-[(1-naphthyloxy)methyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one binds to the NF-κB essential modulator (NEMO) protein, preventing the activation of the NF-κB pathway and reducing the expression of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
2-[(1-naphthyloxy)methyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one has been shown to possess anti-inflammatory, anti-oxidant, and anti-tumor properties. In vitro studies have demonstrated that 2-[(1-naphthyloxy)methyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduces the activation of NF-κB pathway. In vivo studies have shown that 2-[(1-naphthyloxy)methyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one reduces inflammation and oxidative stress, and inhibits the growth of tumors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-[(1-naphthyloxy)methyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one in lab experiments is its specificity for the NF-κB pathway. 2-[(1-naphthyloxy)methyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one has been shown to inhibit the activation of NF-κB pathway without affecting other signaling pathways. However, one of the limitations of using 2-[(1-naphthyloxy)methyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one is its low solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Direcciones Futuras
Future research on 2-[(1-naphthyloxy)methyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one could focus on its potential therapeutic applications in other diseases, such as cardiovascular diseases and metabolic disorders. Additionally, further studies could investigate the pharmacokinetics and pharmacodynamics of 2-[(1-naphthyloxy)methyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one to optimize its dosing and improve its efficacy. Finally, research could explore the development of new analogs of 2-[(1-naphthyloxy)methyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one with improved solubility and bioavailability.
Aplicaciones Científicas De Investigación
2-[(1-naphthyloxy)methyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative diseases, and inflammatory diseases. In cancer research, 2-[(1-naphthyloxy)methyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one has been shown to inhibit the growth of cancer cells and induce apoptosis. In neurodegenerative disease research, 2-[(1-naphthyloxy)methyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one has been shown to protect neurons from oxidative stress and prevent neuroinflammation. In inflammatory disease research, 2-[(1-naphthyloxy)methyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation.
Propiedades
IUPAC Name |
2-(naphthalen-1-yloxymethyl)-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N3O2S/c24-19-15-9-3-4-10-16(15)21-20-23(19)22-18(26-20)12-25-17-11-5-7-13-6-1-2-8-14(13)17/h1-11H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIXDUCAVSOTJHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OCC3=NN4C(=O)C5=CC=CC=C5N=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(naphthalen-1-yloxy)methyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(4,5-dimethyl-3-thienyl)carbonyl]-4-(2-pyridinyl)piperazine](/img/structure/B4737106.png)
![2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(3-methylbutyl)benzamide](/img/structure/B4737113.png)
![9-mercapto-4-methoxy-6,10-dihydro-11H-chromeno[4',3':4,5]thieno[2,3-d]pyrimidin-11-one](/img/structure/B4737116.png)

![5-{5-bromo-2-[(2-methylbenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4737134.png)



![5-[(5-bromo-2-furyl)methylene]-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4737154.png)
![2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-(5-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4737162.png)
![N-[4-(aminosulfonyl)phenyl]-2-{[4-(4-ethoxyphenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4737172.png)

![methyl 2-{[N-benzyl-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B4737185.png)
